molecular formula C11H14BrNO B291686 N-(4-bromo-2-methylphenyl)-2-methylpropanamide

N-(4-bromo-2-methylphenyl)-2-methylpropanamide

Cat. No. B291686
M. Wt: 256.14 g/mol
InChI Key: DHNZOMOOQUKRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-methylpropanamide, commonly known as Brorphine, is a novel synthetic opioid that has recently gained attention in the scientific community. It is a potent analgesic, with a structure that is similar to other opioids such as fentanyl and morphine. Brorphine has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

Brorphine acts on the mu-opioid receptor, which is the same receptor that other opioids such as morphine and fentanyl act on. It binds to the receptor and activates it, resulting in the inhibition of pain signals. Brorphine also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and physiological effects
The biochemical and physiological effects of Brorphine are similar to other opioids. It inhibits the transmission of pain signals, resulting in analgesia. It also produces euphoria and sedation, which are desirable effects for recreational use but can be problematic for medical use. Brorphine can also cause respiratory depression, which is a potentially life-threatening side effect.

Advantages and Limitations for Lab Experiments

One advantage of Brorphine for lab experiments is its potency. It is a highly potent analgesic, which makes it useful for studying pain pathways and pain management. However, its potency can also be a limitation, as it can be difficult to control the dosage and avoid potential side effects. Another limitation is its potential for abuse, which can be a concern in lab settings.

Future Directions

There are several future directions for research on Brorphine. One area of research is its potential for treating opioid addiction. Brorphine has shown promise in reducing withdrawal symptoms, and further research could explore its potential as a replacement therapy for opioids. Another area of research is its potential as an anesthetic. Brorphine has shown effectiveness in inducing anesthesia in rats, and further research could explore its potential for use in humans. Finally, more research is needed to understand the long-term effects of Brorphine use, including its potential for addiction and respiratory depression.

Synthesis Methods

The synthesis of Brorphine involves the reaction of 4-bromo-2-methylbenzaldehyde with 2-methylpropanoyl chloride in the presence of a base. This reaction results in the formation of N-(4-bromo-2-methylphenyl)-2-methylpropanamide, which is Brorphine. The synthesis of Brorphine has been optimized through various methods, including microwave-assisted synthesis and flow chemistry.

Scientific Research Applications

Brorphine has been extensively studied for its analgesic properties. It has been found to be a potent analgesic in animal models, with a potency that is similar to fentanyl. Brorphine has also been studied for its potential as an anesthetic, and it has been found to be effective in inducing anesthesia in rats. Brorphine has also been studied for its potential in treating opioid addiction, and it has been found to reduce opioid withdrawal symptoms in rats.

properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H14BrNO/c1-7(2)11(14)13-10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14)

InChI Key

DHNZOMOOQUKRKL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(C)C

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(C)C

Origin of Product

United States

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